Structural Differentiation from 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid: Hydrogen-Bond Donor/Acceptor Profile
Compared to 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid (CAS 2002472-23-1), the target compound replaces the 4-chloro substituent with a 4-phenylamino group. This substitution increases the hydrogen-bond donor count from 0 to 1 and acceptor count from 2 to 3, enhancing capacity for target protein interactions. In the gastric H+/K+-ATPase inhibitor series, 4-phenylamino derivatives consistently showed superior antisecretory activity over 4-chloro or 4-hydroxy analogs, with the most potent compound (4h) achieving significant inhibition of histamine-induced gastric acid secretion in rats [1].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and biological activity |
|---|---|
| Target Compound Data | 1 H-bond donor (NH), 3 H-bond acceptors (N, O, O); 4-phenylamino substitution associated with gastric H+/K+-ATPase inhibition [1] |
| Comparator Or Baseline | 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid: 0 H-bond donors, 2 H-bond acceptors; no reported gastric antisecretory activity |
| Quantified Difference | +1 H-bond donor, +1 H-bond acceptor; qualitative activity gain in class |
| Conditions | SAR analysis from 4-(phenylamino)quinoline-3-carboxamide series [1] |
Why This Matters
The additional hydrogen-bonding capability directly impacts target engagement potential for kinase and ATPase targets, making the phenylamino derivative more suitable for lead optimization campaigns.
- [1] Uchida M, et al. Synthesis of 4-(phenylamino)quinoline-3-carboxamides as a novel class of gastric H+/K+-ATPase inhibitors. Chem Pharm Bull (Tokyo). 1995;43(4):693-8. PMID: 7600619. View Source
